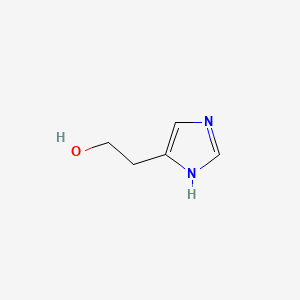

2-(1H-imidazol-5-yl)ethanol

描述

Historical Trajectories of Imidazole (B134444) Compounds in Chemical and Biochemical Inquiry

The journey of imidazole compounds in the scientific world began in 1858 when German chemist Heinrich Debus first synthesized the parent compound, imidazole. tsijournals.comnih.govwikipedia.org This five-membered heterocyclic ring, containing two non-adjacent nitrogen atoms, laid the groundwork for the discovery and development of a vast array of derivatives with significant biological and chemical applications. tsijournals.comwikipedia.orgnih.gov Even before its formal synthesis, derivatives of imidazole were known, such as allantoin, discovered in 1800, and parabanic acid, prepared in 1837 from uric acid. britannica.com

The imidazole ring is a fundamental component of many important biological molecules. wikipedia.org Notably, it forms the side chain of the essential amino acid histidine, which plays a crucial role in many proteins and enzymes, including hemoglobin. wikipedia.org Histamine (B1213489), a derivative of histidine, is another vital biogenic amine with an imidazole structure that is involved in local immune responses and functions as a neurotransmitter. wikipedia.org

The versatility of the imidazole nucleus, being both acidic and basic, and its ability to form hydrogen bonds, has made it a "privileged structure" in medicinal chemistry. researchgate.net This has led to the development of numerous imidazole-containing drugs with a wide range of therapeutic applications, including antifungal, antibacterial, anticancer, and antihypertensive agents. tsijournals.comnih.govrjptonline.org The first blockbuster drug containing an imidazole ring was cimetidine, an H2-receptor antagonist used to treat ulcers. nih.govnih.gov

| Key Milestone | Year | Significance |

| Discovery of Allantoin | 1800 | An early known imidazole derivative. britannica.com |

| Preparation of Parabanic Acid | 1837 | Prepared from uric acid, another early imidazole compound. britannica.com |

| First Synthesis of Imidazole | 1858 | Heinrich Debus synthesized the parent imidazole compound. tsijournals.comnih.govwikipedia.org |

| Discovery of Histidine | Early 20th Century | Identification of the amino acid with an imidazole side chain. wikipedia.org |

| Development of Cimetidine | 1970s | A major breakthrough in pharmaceuticals, highlighting the therapeutic potential of imidazoles. nih.govnih.gov |

Contemporary Research Focus on 2-(1H-imidazol-5-yl)ethanol (Histaminol)

This compound, commonly known as histaminol, is a metabolite of histamine and a product of histidine metabolism. microbiologyresearch.orgresearchgate.net While it has been identified in various biological contexts, including in wine, the urine of rats and humans, and produced by certain microorganisms, its properties have not been as extensively studied as its more famous relatives, histamine and histidine, partly due to synthetic challenges. researchgate.netacs.orgresearchgate.net

Recent research has seen a growing interest in histaminol, focusing on its synthesis, analytical detection, and potential biological roles. microbiologyresearch.orgacs.org Scientists have developed methods to synthesize histaminol, often starting from 4-imidazoleacetic acid, to obtain a standard for analytical purposes. acs.org This has enabled the development and validation of analytical techniques like High-Performance Liquid Chromatography (HPLC) for its quantification in complex matrices such as wine. researchgate.netacs.org

Current investigations are also exploring the biosynthesis of histaminol in various organisms. For instance, it has been identified as a natural product in methanogenic archaea, where its biosynthesis from histidine has been confirmed. microbiologyresearch.orgnih.gov The potential functions of histaminol are still under investigation, with hypotheses suggesting roles in cell signaling or metal ion uptake. microbiologyresearch.orgnih.gov Furthermore, its ability to form complexes with metal ions, such as copper(II), is an active area of study, with researchers examining the structure and stability of these complexes. researchgate.netmostwiedzy.pl

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H8N2O nih.gov |

| Molecular Weight | 112.13 g/mol nih.gov |

| Appearance | Liquid or solid sigmaaldrich.com |

| Solubility | Soluble in water and dilute acids vwr.com |

| IUPAC Name | This compound nih.gov |

Recent Research on this compound

| Research Focus | Key Findings |

| Synthesis and Analytical Method Development | A method for synthesizing histaminol from 4-imidazoleacetic acid was developed. An HPLC-DAD method was validated for its quantification in wine. acs.org |

| Biosynthesis in Microorganisms | Histaminol was identified as a natural product secreted by the methanogen Methanococcus maripaludis. Its biosynthesis from histidine was confirmed. microbiologyresearch.orgnih.gov |

| Coordination Chemistry | The structure and acid-base properties of histaminol and its complexes with copper(II) in both solid-state and aqueous solutions have been studied. researchgate.netmostwiedzy.pl |

| Enzymatic Synthesis | A multi-enzymatic cascade reaction has been developed for the synthesis of histaminol from histamine, offering a more efficient and environmentally friendly process. unimi.it |

| Occurrence in Fermented Products | The presence and formation of histaminol during alcoholic and malolactic fermentations in wine have been investigated using NMR spectroscopy. researchgate.net |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(1H-imidazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c8-2-1-5-3-6-4-7-5/h3-4,8H,1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEACTTWORLLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236179 | |

| Record name | Histaminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872-82-2 | |

| Record name | Histaminol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histaminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolism of 2 1h Imidazol 5 Yl Ethanol

Enzymatic Pathways of Endogenous Formation

The endogenous production of 2-(1H-imidazol-5-yl)ethanol is accomplished through distinct enzymatic cascades, primarily involving the breakdown of histidine or the transformation of histamine (B1213489).

Histidine Catabolism via the Ehrlich Pathway

The principal route for the formation of this compound from L-histidine is the Ehrlich pathway, a metabolic sequence common in yeasts and other microorganisms for the conversion of amino acids into higher alcohols, also known as fusel alcohols. researchgate.netnih.gov This pathway consists of a series of three main enzymatic reactions:

Transamination: The pathway is initiated by the transfer of the amino group from L-histidine to an α-keto acid, typically α-ketoglutarate. This reaction is catalyzed by an aminotransferase, such as an aromatic amino acid aminotransferase (e.g., Aro8 in yeast), yielding imidazole-5-pyruvate. nih.govnih.gov

Decarboxylation: The resulting α-keto acid, imidazole-5-pyruvate, undergoes decarboxylation, where a carboxyl group is removed. This irreversible step is catalyzed by a decarboxylase, such as an α-keto acid decarboxylase (e.g., Aro10 in yeast), to form imidazole (B134444) acetaldehyde (B116499). nih.govnih.gov

Reduction: In the final step, the aldehyde intermediate, imidazole acetaldehyde, is reduced to the corresponding alcohol, this compound. This reduction is carried out by alcohol dehydrogenases, which utilize cofactors like NADH or NADPH. nih.gov

This pathway is not exclusive to histidine; other amino acids such as phenylalanine, tyrosine, tryptophan, and branched-chain amino acids are also catabolized via the Ehrlich pathway to produce their respective fusel alcohols (e.g., 2-phenylethanol, tyrosol, tryptophol). nih.govresearchgate.net

Biotransformation from Histamine Precursors

An alternative pathway for the formation of this compound involves the biotransformation of histamine. researchgate.net Histamine itself is produced from the decarboxylation of histidine, a reaction catalyzed by histidine decarboxylase. wikipedia.orghistaminintoleranz.ch Once formed, histamine can be catabolized through several routes. One of these routes involves oxidative deamination by the enzyme diamine oxidase (DAO), which converts histamine into imidazole acetaldehyde. researchgate.nethistaminintoleranz.ch This intermediate is the same as that produced via the Ehrlich pathway from histidine. Subsequently, imidazole acetaldehyde is reduced by alcohol dehydrogenases to yield this compound. researchgate.netnih.gov This transformation has been observed in various microorganisms, including yeast strains like Saccharomyces rouxii. researchgate.net

Biological Distribution and Occurrence

This compound has been identified in a diverse range of biological systems, from prokaryotic microbes to eukaryotes, and is a known component of certain fermented products.

Microbial Bioproduction (e.g., Methanogens, Yeast Strains)

The production of this compound is well-documented in various microorganisms. It has been identified as a natural product secreted into the culture broth by several methanogenic archaea, including Methanococcus maripaludis S2. factvsfitness.commicrobiologyresearch.org Studies have confirmed its biosynthesis from histidine in these organisms. factvsfitness.commicrobiologyresearch.org

Yeast, particularly Saccharomyces cerevisiae, are significant producers of this compound, especially in environments rich in amino acids, such as during fermentation. researchgate.netnih.gov The production is a direct consequence of the Ehrlich pathway, utilized by yeast to assimilate nitrogen from amino acids. researchgate.net Different strains of yeast can produce varying amounts of this compound, indicating that the selection of a specific yeast strain can influence the final concentration of this metabolite in a given medium. researchgate.net

Detection in Eukaryotic Systems

The presence of this compound is not limited to microbes. It has been detected as a minor metabolite in several eukaryotic organisms. Reports have identified the compound in the canine stomach and in the urine of both rats and humans, suggesting it is a product of metabolic processes within these systems. researchgate.net Its presence in urine indicates that it is excreted as a waste product following its formation.

Presence in Fermented Products (e.g., Oenological Contexts)

As a result of microbial metabolism, this compound is found in various fermented foods and beverages. Its presence is particularly well-studied in the context of winemaking (oenology). researchgate.netacs.org During alcoholic fermentation, yeast catabolizes histidine present in the grape must, leading to the formation of this compound. researchgate.net

Research on commercial Italian wines has revealed its presence in both red and white varieties. acs.org A study analyzing 20 different wines found concentrations ranging from 0.289 to 1.094 mg/L. acs.org The formation of this alcohol in wine is influenced by several factors, including the specific yeast strain used for fermentation, the initial concentration of amino acids in the grape must, the fermentation temperature, and the final alcohol degree. researchgate.netresearchgate.net For instance, supplementation of must with amino acids has been shown to impact the final concentration of histaminol. researchgate.net

Below is a data table summarizing the concentration of this compound found in a selection of Italian commercial wines.

| Wine Type | Wine Name | Vintage | Concentration (mg/L) |

|---|---|---|---|

| Red | Barolo | 1969 | 1.094 |

| Red | Nero d'Avola | 2007 | 0.289 |

Table 1: Concentration of this compound in select Italian wines. Data sourced from a study analyzing 16 red and 4 white wines, where the Nero d'Avola and Barolo represented the minimum and maximum detected values, respectively. acs.org

Advanced Synthetic Methodologies for 2 1h Imidazol 5 Yl Ethanol

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic approaches to 2-(1H-imidazol-5-yl)ethanol leverage the high selectivity and mild reaction conditions of biocatalysts, often in combination with traditional chemical steps. These methods are particularly attractive for their potential to create chiral molecules and reduce environmental impact.

Multi-enzyme cascade reactions offer an elegant and efficient way to synthesize complex molecules like this compound from simple precursors in a one-pot setup. This approach mimics the biosynthetic pathways found in nature, where a series of enzymes work in concert to transform a starting material into a final product without the need for isolating intermediates.

A notable biocatalytic cascade for the production of this compound starts from the amino acid L-histidine. This pathway involves a sequence of enzymatic reactions, including decarboxylation, deamination, and reduction.

Step 1: Decarboxylation of L-histidine. The cascade is initiated by the enzyme histidine decarboxylase (HDC) , which catalyzes the removal of the carboxyl group from L-histidine to produce histamine (B1213489). This is a crucial step in the biological production of histamine, a key signaling molecule.

Step 2: Oxidative Deamination of Histamine. The resulting histamine is then acted upon by a diamine oxidase or a similar amine oxidase. This enzyme catalyzes the oxidative deamination of the primary amine group in histamine to yield imidazole-4-acetaldehyde (B1219054).

Step 3: Reduction of Imidazole-4-acetaldehyde. In the final step, an alcohol dehydrogenase (ADH) reduces the aldehyde group of imidazole-4-acetaldehyde to a primary alcohol, yielding the target molecule, this compound. This step often requires a cofactor such as NADH, which can be regenerated in situ using a coupled enzymatic system to ensure the continuous operation of the cascade.

Table 1: Key Enzymes in the Multi-Enzyme Cascade for this compound Production

| Enzyme Name | Enzyme Commission (EC) Number | Substrate | Product |

| Histidine Decarboxylase | EC 4.1.1.22 | L-Histidine | Histamine |

| Diamine Oxidase | EC 1.4.3.22 | Histamine | Imidazole-4-acetaldehyde |

| Alcohol Dehydrogenase | EC 1.1.1.1 | Imidazole-4-acetaldehyde | This compound |

The efficiency of this multi-enzyme cascade can be influenced by several factors, including the optimal pH and temperature for each enzyme, the concentration of substrates and cofactors, and the potential for substrate or product inhibition. Researchers often employ enzyme immobilization techniques to enhance the stability and reusability of the biocatalysts.

Another chemoenzymatic strategy for the synthesis of this compound involves the enzymatic reduction of a suitable imidazole (B134444) carboxylate precursor. This approach typically begins with the chemical synthesis of an imidazole-5-carboxylate ester, which is then subjected to a biocatalytic reduction step.

A plausible precursor for this transformation is ethyl 2-(1H-imidazol-5-yl)acetate. The synthesis of this ester can be achieved through established chemical methods. The subsequent enzymatic reduction of the ester to the corresponding alcohol can be carried out using a variety of reductase enzymes.

Carboxylate reductases (CARs) are a class of enzymes that can catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to aldehydes. While the direct reduction of the carboxylic acid is possible, the reduction of the corresponding ester is often more efficient. In a potential biocatalytic process, a lipase (B570770) could first hydrolyze the ester to the carboxylic acid, which is then reduced by a CAR. The resulting aldehyde would then be further reduced to the alcohol by an alcohol dehydrogenase.

Alternatively, certain alcohol dehydrogenases with broad substrate specificity may directly reduce the ester or the intermediate aldehyde to the final alcohol product. The choice of enzyme and reaction conditions is critical to achieve high conversion and selectivity.

Table 2: Potential Enzymes for the Reductive Transformation of Imidazole Carboxylates

| Enzyme Class | Potential Substrate | Potential Product |

| Lipase | Ethyl 2-(1H-imidazol-5-yl)acetate | 2-(1H-imidazol-5-yl)acetic acid |

| Carboxylate Reductase | 2-(1H-imidazol-5-yl)acetic acid | 2-(1H-imidazol-5-yl)acetaldehyde |

| Alcohol Dehydrogenase | 2-(1H-imidazol-5-yl)acetaldehyde | This compound |

Chemical Synthetic Routes and Strategic Approaches

Purely chemical methods provide versatile and scalable routes to this compound. These strategies can be broadly categorized into the functionalization of a pre-existing imidazole ring and the de novo construction of the imidazole scaffold with the desired substituents.

While N-alkylation of imidazoles is a common transformation, the synthesis of this compound requires C-alkylation at the 4(5)-position of the imidazole ring. Direct C-alkylation of the parent imidazole is challenging due to the preferential reaction at the nitrogen atoms. Therefore, this approach often necessitates the use of protecting groups to block the nitrogen atoms and direct the alkylation to the desired carbon atom.

A potential strategy involves the following steps:

Protection of the Imidazole Nitrogens: The imidazole ring is first protected, for example, with a trityl (Tr) or tosyl (Ts) group at the N-1 position and another suitable protecting group at the N-3 position if necessary.

Directed Lithiation and Alkylation: The protected imidazole is then subjected to directed ortho-metalation (DoM) using a strong base like n-butyllithium. This selectively removes a proton from the C-5 position, creating a nucleophilic lithium species. This intermediate can then react with an appropriate electrophile, such as ethylene (B1197577) oxide or 2-bromoethanol (B42945) (with a protected hydroxyl group), to introduce the 2-hydroxyethyl side chain.

Deprotection: Finally, the protecting groups are removed under appropriate conditions to yield this compound.

The success of this strategy depends on the careful selection of protecting groups and the precise control of reaction conditions to achieve regioselective alkylation.

Building the imidazole ring from acyclic precursors allows for the direct installation of the desired substituents in a controlled manner. Several classical and modern methods for imidazole synthesis can be adapted for the preparation of this compound.

Radziszewski Synthesis: This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. To synthesize this compound, one could envision a reaction between a suitable 1,2-dicarbonyl precursor, an aldehyde that can be converted to the hydroxyethyl (B10761427) group, and ammonia. However, the direct introduction of the hydroxyethyl group can be challenging due to potential side reactions. A more viable approach would be to use a precursor with a protected or masked hydroxyethyl group.

From α-Haloketones and Amidines: A common and versatile method for synthesizing disubstituted imidazoles is the reaction of an α-haloketone with an amidine. To obtain this compound, one could react an α-haloketone bearing a protected hydroxyethyl group at the α-position with formamidine. For instance, 1-bromo-3-(tert-butyldimethylsilyloxy)propan-2-one could be reacted with formamidine, followed by deprotection of the silyl (B83357) ether to yield the target compound.

Table 3: Potential Precursors for De Novo Synthesis of this compound

| Synthetic Method | Key Precursors |

| Radziszewski Synthesis | Glyoxal, 3-hydroxypropanal (B37111) (or protected equivalent), Ammonia |

| From α-Haloketones and Amidines | 1-Bromo-3-(protected-oxy)propan-2-one, Formamidine |

| Marckwald Synthesis | α-aminoketone (e.g., 1-amino-3-hydroxypropan-2-one), Cyanate (B1221674)/Thiocyanate (B1210189) |

Marckwald Synthesis: This method involves the reaction of an α-aminoketone with a cyanate or thiocyanate to form a 2-hydroxy or 2-mercaptoimidazole, respectively. Subsequent removal of the hydroxyl or mercapto group provides the desired imidazole. For the synthesis of this compound, a suitable α-aminoketone such as 1-amino-3-hydroxypropan-2-one would be required.

These de novo strategies offer a high degree of flexibility in introducing various substituents onto the imidazole ring, making them powerful tools for the synthesis of this compound and its derivatives.

Analytical Characterization and Quantification of 2 1h Imidazol 5 Yl Ethanol

High-Resolution Chromatographic Techniques

Chromatography is fundamental to the separation of 2-(1H-imidazol-5-yl)ethanol from complex mixtures, ensuring that subsequent detection and quantification are accurate and free from interference.

High-Performance Liquid Chromatography (HPLC) is a cornerstone method for the analysis of non-volatile, polar compounds like this compound. scispace.com Reverse-phase (RP) HPLC is commonly employed, where a non-polar stationary phase is used with a polar mobile phase. sielc.com For imidazole-containing compounds, mobile phases often consist of acetonitrile (B52724) or methanol (B129727) mixed with water and an acid modifier like formic acid or phosphoric acid to ensure good peak shape and retention. sielc.com Detection is typically achieved using UV detectors, as the imidazole (B134444) ring possesses a chromophore that absorbs UV light. umich.edu

For instance, a typical HPLC method might utilize a C18 column with a mobile phase gradient of acetonitrile and water. The specific conditions, such as flow rate and gradient profile, are optimized to achieve separation from impurities and related compounds. sielc.comumich.edu

Table 1: Example HPLC Parameters for Imidazole Compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 mm ID x 250 mm, 5 µm) umich.edu |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) sielc.com |

| Flow Rate | 0.5 - 1.0 mL/min umich.edu |

| Detection | UV at specific wavelengths (e.g., 210-320 nm) umich.edu |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

This table represents typical starting conditions for method development.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in substantially higher resolution, greater sensitivity, and much faster analysis times. scribd.com For the analysis of this compound, UPLC coupled with mass spectrometry (UPLC-MS) is particularly powerful, offering the high separation efficiency of UPLC and the sensitive, specific detection of MS. scribd.combldpharm.com This combination is ideal for detecting trace amounts of the compound in complex matrices like food or biological fluids, where endogenous components can cause significant interference. lcms.cz The narrow peaks characteristic of UPLC enhance the signal-to-noise ratio, leading to lower detection limits. scribd.com

Advanced Spectrometric Methods

Spectrometric methods provide detailed structural information and confirm the identity of the analyte separated by chromatography.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. ethernet.edu.et Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the molecular structure.

¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For this compound, one would expect to see distinct signals for the two protons on the imidazole ring, the two methylene (B1212753) groups (-CH₂-) of the ethanol (B145695) side chain, the hydroxyl (-OH) proton, and the N-H proton of the imidazole ring. rsc.orgmdpi.com

¹³C NMR spectra provide information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, confirming the presence of the imidazole ring and the ethanol side chain. rsc.orgijmrhs.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the connectivity between protons and carbons, leaving no ambiguity in the structural assignment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H on C2 (imidazole) | ¹H | ~7.5-7.7 | s |

| H on C4 (imidazole) | ¹H | ~6.8-7.0 | s |

| -CH₂- (alpha to imidazole) | ¹H | ~2.7-2.9 | t |

| -CH₂- (beta to OH) | ¹H | ~3.6-3.8 | t |

| C2 (imidazole) | ¹³C | ~135 | d |

| C4 (imidazole) | ¹³C | ~117 | d |

| C5 (imidazole) | ¹³C | ~135 | s |

| -CH₂- (alpha to imidazole) | ¹³C | ~28 | t |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions. s=singlet, t=triplet, d=doublet.

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. umich.edu It is essential for confirming the molecular weight of this compound (C₅H₈N₂O, molecular weight: 112.13 g/mol ). nih.govchemscene.com Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar molecules like this compound, as it typically generates intact protonated molecular ions [M+H]⁺ in the positive ion mode. umich.eduresearchgate.net

When coupled with liquid chromatography (LC-MS), it provides a robust method for both quantification and confirmation. dtu.dk High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the chemical formula (C₅H₈N₂O). ucdavis.edu

Tandem mass spectrometry (MS/MS) further enhances structural confirmation. The [M+H]⁺ ion is selected and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a molecular fingerprint, providing unambiguous identification even at very low concentrations. researchgate.netresearchgate.net

Methodological Validation in Complex Biological and Food Matrices

For the reliable quantification of this compound in complex samples such as biological fluids (e.g., plasma, urine) or food products, the chosen analytical method must be rigorously validated. scispace.comresearchgate.net Method validation ensures that the analytical procedure is fit for its intended purpose. Key validation parameters, as often required by regulatory guidelines, include: scispace.com

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as metabolites, impurities, or matrix components. researchgate.net

Linearity and Range: Demonstrating a direct proportional relationship between the concentration of the analyte and the instrumental response over a defined range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples with known concentrations. scispace.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scispace.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. scispace.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, temperature), providing an indication of its reliability during normal usage.

Successful validation in matrices like food or plasma often requires an effective sample preparation step, such as solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), to remove interfering substances before analysis by techniques like LC-MS/MS. lcms.cz

Biological Significance and Functional Hypotheses of 2 1h Imidazol 5 Yl Ethanol

Interplay with Histamine (B1213489) and Related Biogenic Amines

2-(1H-imidazol-5-yl)ethanol is metabolically linked to histamine, a well-known biogenic amine with diverse physiological functions. Histamine is synthesized from the amino acid L-histidine through decarboxylation echemi.com. Conversely, this compound can be formed from histamine through deamination followed by reduction, or directly from histidine through alternative metabolic pathways microbiologyresearch.org. The metabolic relationship between these compounds suggests a potential for interplay in biological systems.

The structural resemblance of this compound to histamine raises the possibility of its interaction with histamine receptors (H1, H2, H3, and H4) wikipedia.orgnih.govyoutube.com. These receptors mediate a wide range of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission wikipedia.orgnih.govnih.gov. While direct binding and functional studies of this compound on histamine receptors are not extensively documented, its presence could potentially modulate histamine signaling by competing for binding sites or allosterically influencing receptor activity.

Furthermore, the metabolic pathways of histamine and other biogenic amines often involve common enzymes echemi.com. The presence of this compound could therefore influence the metabolic flux of histamine and other related amines, affecting their local concentrations and downstream effects.

| Compound | Metabolic Relationship to this compound | Potential Interaction |

| Histamine | Precursor and metabolic product | Competitive or allosteric modulation of histamine receptors; influence on histamine metabolism. |

| L-Histidine | Precursor | Serves as a common precursor for both histamine and this compound biosynthesis echemi.commicrobiologyresearch.org. |

| Other Biogenic Amines | Shared metabolic enzymes | Potential to influence the overall balance and concentration of biogenic amines in a given system. |

Proposed Biological Roles in Cellular and Microorganismal Systems

The imidazole (B134444) ring is a key structural motif in many biologically active molecules and is known to participate in various cell signaling processes. It is hypothesized that this compound may act as a signaling molecule in both eukaryotic and prokaryotic systems microbiologyresearch.orgresearchgate.net. In methanogenic archaea, where it has been identified as a natural product, a role in cell-to-cell communication has been proposed microbiologyresearch.orgnih.gov.

One area of significant interest is the potential for imidazole-containing compounds to act as kinase inhibitors nih.govmdpi.comnih.govresearchgate.netfrontiersin.org. Kinases are crucial enzymes in cell signaling pathways that regulate a vast array of cellular processes, and their dysregulation is often associated with diseases like cancer. The imidazole scaffold can interact with the active sites of kinases, and it is plausible that this compound could exhibit similar modulatory effects on specific kinase pathways. This hypothesis is supported by the broad range of biological activities reported for various imidazole derivatives nih.govmdpi.comnih.govresearchgate.netfrontiersin.org.

The imidazole ring of the histidine residue is a well-established ligand for metal ions in a multitude of metalloproteins nih.gov. The nitrogen atoms in the imidazole ring can effectively coordinate with various transition metal ions, such as copper(II), zinc(II), and iron(III) researchgate.netresearchgate.net. This ability to chelate metal ions suggests a potential role for this compound in metallobiochemistry microbiologyresearch.orgresearchgate.net.

It is hypothesized that this compound could function as a metal ionophore, transporting metal ions across biological membranes, or as a scavenger, sequestering potentially toxic metal ions microbiologyresearch.org. In microorganisms, it might play a role in the uptake of essential metal ions from the environment microbiologyresearch.orgresearchgate.net. The stability of the metal complexes formed would be a critical factor in these proposed functions. While specific stability constants for this compound complexes are not widely reported, studies on similar imidazole-based ligands have demonstrated their significant metal-binding affinities researchgate.netresearchgate.net.

| Metal Ion | Potential Interaction with this compound | Biological Implication |

| Copper(II) | Chelation via imidazole nitrogen atoms researchgate.net. | Role in copper homeostasis or transport. |

| Zinc(II) | Coordination chemistry similar to other imidazole-containing ligands. | Potential involvement in zinc-dependent enzyme regulation. |

| Iron(III) | Possible role as a siderophore-like molecule for iron uptake microbiologyresearch.orgresearchgate.net. | Contribution to iron acquisition in microorganisms. |

Metabolic Contexts in Fermentation Science

This compound is a known metabolite in fermented beverages, particularly wine researchgate.net. Its formation is attributed to the metabolic activity of yeasts, such as Saccharomyces cerevisiae, during alcoholic fermentation nih.govnih.govresearchgate.netmdpi.com. The primary precursor for its synthesis in this context is L-histidine, which is naturally present in grape must researchgate.net.

The concentration of this compound in wine can be influenced by several factors, including the initial concentration of histidine in the grape must, the specific yeast strain used for fermentation, and the fermentation conditions such as temperature and nutrient availability mdpi.comnih.govscispace.comnih.gov. The presence of this compound, along with other biogenic amines, can impact the sensory profile and potentially the quality of the final product.

| Factor | Influence on this compound Formation |

| Histidine Concentration | Higher initial histidine levels in the must can lead to increased production researchgate.net. |

| Yeast Strain | Different strains of Saccharomyces cerevisiae exhibit varying capacities for its production nih.govnih.gov. |

| Fermentation Temperature | Temperature can affect enzyme kinetics and yeast metabolism, thereby influencing production levels mdpi.com. |

| Nutrient Availability | The presence of other nitrogen sources and micronutrients can modulate the metabolic pathways leading to its formation. |

Chemical Modifications and Coordination Chemistry of 2 1h Imidazol 5 Yl Ethanol

Synthesis of 2-(1H-imidazol-5-yl)ethanol Derivatives and Analogues

The synthesis of derivatives of this compound can be approached through various strategies, leveraging the reactivity of the imidazole (B134444) ring and the hydroxyl group of the ethanol (B145695) side chain. While specific literature on the derivatization of the 5-yl isomer is limited, methods applied to the related 1-yl isomer and other imidazole compounds provide established routes for modification.

Biosynthesis: In certain microorganisms, such as methanogenic archaea, histaminol is a natural product biosynthesized from the amino acid L-histidine. The pathway involves the enzymatic reduction of the carboxyl group of histidine to a primary alcohol. This process typically proceeds via a dehydrogenase enzyme acting on histidinal, the aldehyde intermediate, to yield histidinol, which is then further converted. youtube.com

Chemical Synthesis of Derivatives: Standard organic synthesis techniques can be employed to create a variety of histaminol analogues.

Ester and Carbamate (B1207046) Formation: The primary alcohol of the ethanol side chain is a key site for modification. Aromatic ester and carbamate derivatives of the isomeric compound 2-(1H-imidazol-1-yl)-1-phenylethanol have been synthesized. researchgate.netnih.gov This is typically achieved by activating the alcohol as an alcoholate using a base like sodium hydride, followed by reaction with an appropriate acyl chloride or isocyanate. researchgate.net A similar strategy could be applied to this compound to produce a library of ester derivatives with varied properties.

N-Substitution of the Imidazole Ring: The imidazole ring can be substituted at the nitrogen atom. A general method involves reacting an imidazole nucleus with an alkyl halide, such as ethyl chloroacetate, in the presence of a base like potassium carbonate to form an imidazole ester intermediate. nih.gov This intermediate can then be reacted with various amines to yield N-substituted acetamide (B32628) derivatives. nih.gov While this method builds the side chain onto the ring, direct N-alkylation or N-arylation of the pre-formed histaminol molecule is also a feasible, though potentially less regioselective, approach.

Substitution on the Imidazole Ring: More complex syntheses can build the entire substituted imidazole ring system. For instance, the reaction of 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide with carbon disulfide and potassium hydroxide, followed by reaction with phenacyl bromide, yields a complex derivative featuring a 1,3,4-oxadiazole (B1194373) moiety attached to the imidazole core. proquest.com Such multi-step syntheses allow for the creation of highly functionalized analogues.

Complexation with Metal Ions

The presence of multiple potential donor atoms—the two nitrogen atoms of the imidazole ring and the oxygen atom of the hydroxyl group—makes this compound an effective chelating ligand for various metal ions. Its coordination chemistry is similar to that of the well-studied biomolecules histamine (B1213489) and histidine. jake-song.comnih.gov

Histaminol typically acts as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. The primary coordination sites are the pyridine-type nitrogen atom (N3) of the imidazole ring and the oxygen atom of the deprotonated hydroxyl group (-O⁻). The crystal structure of free histaminol confirms the availability of these sites, showing that the imidazole N(H) atoms and the hydroxyl group participate in intermolecular hydrogen bonding. researchgate.net

In solution, the specific coordination mode is dependent on the pH. At lower pH, the hydroxyl group may remain protonated and coordination occurs solely through the imidazole nitrogen. As the pH increases, the hydroxyl group deprotonates, allowing for the formation of the stable [N, O⁻] chelate. This behavior is analogous to histidine, which can coordinate in various modes depending on the protonation state of its amino, imidazole, and carboxylate groups. mdpi.comresearchgate.net

The complexes of histaminol with transition metals, particularly copper(II), have been investigated using X-ray crystallography and various spectroscopic techniques. These studies provide detailed insights into the geometry and electronic environment of the metal center.

The solid-state structure of a copper(II)-histaminol complex reveals a dimeric unit where two histaminol ligands bridge two copper centers. Each copper(II) ion is coordinated by a nitrogen atom from the imidazole ring and an oxygen atom from the hydroxyl group of two different histaminol ligands, resulting in a CuN₂O₂ chromophore. researchgate.net The geometry around the Cu(II) ion, which has a 3d⁹ electronic configuration, is subject to Jahn-Teller distortion, leading to a tetragonally elongated octahedral or square pyramidal coordination environment. researchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for characterizing the electronic structure of paramagnetic Cu(II) complexes. cmu.edumdpi.com The EPR spectra of Cu(II)-histaminol complexes in frozen solutions typically exhibit axial symmetry, which is characteristic of a d(x²-y²) ground state in a tetragonally distorted geometry. researchgate.net The determined principal components of the g-tensor and the copper hyperfine coupling constant (A||) are consistent with a CuN₂O₂ coordination sphere. researchgate.net Similar parameters are observed for Cu(II) complexes with related ligands like L-histidine, though the specific values can help distinguish between different coordination environments (e.g., the number of coordinating nitrogen atoms). rsc.orgnih.gov

| Compound/Complex | Method | Spectroscopic Parameters | Interpretation | Reference |

| Cu(II)-Histaminol | EPR (Frozen Solution) | g | = 2.263, g⊥ = 2.064, A | |

| [Cu(L-his)₂] | EPR (Frozen Solution, pH 7.3) | g | = 2.237, g⊥(avg) = 2.046, A | |

| [Cu(histamine)₂]²⁺ | EPR (Aqueous Solution) | g₀ = 2.113, A₀ = 8.9 mT | Suggests coordination of four nitrogen atoms in a square-planar arrangement. | rsc.org |

Note: g|| and g⊥ are the parallel and perpendicular components of the g-tensor, respectively. A|| is the parallel component of the copper hyperfine coupling constant. g₀ and A₀ are the isotropic g-value and coupling constant.

The stability of metal-histaminol complexes in solution has been quantified using potentiometric titrations to determine their formation constants (also known as stability constants). researchgate.netijcce.ac.ir The stability constant (log β) is a measure of the strength of the interaction between the metal ion and the ligand. wikipedia.org

The stability of complexes with first-row transition metals generally follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. ekb.eg Potentiometric studies of the related ligands histamine and imidazole with Co²⁺, Ni²⁺, and Cu²⁺ confirm that their complex stability adheres to this order. ijcce.ac.ir This trend is driven by the decrease in ionic radius and the increase in ligand field stabilization energy across the series, peaking at Cu(II).

| Ligand | Metal Ion | Species | Log β | Conditions | Reference |

| Histaminol | Cu²⁺ | [Cu(L)]⁺ | 4.37 | Aqueous Solution | researchgate.net |

| Histaminol | Cu²⁺ | [Cu(L)₂] | 7.91 | Aqueous Solution | researchgate.net |

| Histamine | Cu²⁺ | [Cu(B)]²⁺ | 9.55 | 0.5 M KNO₃, 25 °C | ijcce.ac.irijcce.ac.ir |

| Histamine | Cu²⁺ | [Cu(B)₂]²⁺ | 15.65 | 0.5 M KNO₃, 25 °C | ijcce.ac.irijcce.ac.ir |

| Histamine | Ni²⁺ | [Ni(B)]²⁺ | 6.75 | 0.5 M KNO₃, 25 °C | ijcce.ac.irijcce.ac.ir |

| Histamine | Ni²⁺ | [Ni(B)₂]²⁺ | 11.85 | 0.5 M KNO₃, 25 °C | ijcce.ac.irijcce.ac.ir |

| Histamine | Co²⁺ | [Co(B)]²⁺ | 5.25 | 0.5 M KNO₃, 25 °C | ijcce.ac.irijcce.ac.ir |

| Histamine | Co²⁺ | [Co(B)₂]²⁺ | 9.25 | 0.5 M KNO₃, 25 °C | ijcce.ac.irijcce.ac.ir |

Note: For Histaminol, L represents the deprotonated ligand. For Histamine, B represents the neutral ligand.

Emerging Research Avenues and Methodological Innovations

Unraveling Uncharacterized Biosynthetic Routes

2-(1H-imidazol-5-yl)ethanol is a metabolite derived from the essential amino acid L-histidine. nih.govresearchgate.netmicrobiologyresearch.org While its presence has been confirmed in diverse biological contexts, including methanogenic archaea, fermented products like wine, and even as a minor metabolite in mammals, the precise enzymatic pathways governing its formation are not completely understood. researchgate.netmicrobiologyresearch.orgwikipedia.org

The primary proposed route for histaminol biosynthesis in microorganisms is the Ehrlich pathway. researchgate.net This pathway is a general route for the catabolism of amino acids into their corresponding higher alcohols, also known as fusel alcohols. In the context of histidine, the pathway would theoretically involve a transamination to form imidazolepyruvic acid, followed by decarboxylation to imidazole (B134444) acetaldehyde (B116499), and a final reduction to this compound. This pathway is considered responsible for its formation during alcoholic fermentation by yeast in wine. researchgate.netacs.org

Research has confirmed the biosynthesis of this compound from histidine in methanogens, such as Methanococcus maripaludis S2, representing the first identification of this compound as a natural product in this domain of life. nih.govmicrobiologyresearch.org Isotope labeling studies using ²H₃-histidine definitively showed its incorporation into the histaminol molecule by growing cells of M. maripaludis S2. nih.govmicrobiologyresearch.org However, the specific enzymes catalyzing each step in this organism remain to be characterized. It is also considered a minor metabolite of histamine (B1213489), originating from imidazole acetaldehyde, which links its biosynthesis to the well-documented histidine-to-histamine pathway catalyzed by histidine decarboxylase. nih.govnih.gov The full characterization of these pathways, including the identification and kinetic analysis of the involved transaminases, decarboxylases, and dehydrogenases, represents a significant focus of ongoing research.

| Organism/System | Proposed/Confirmed Biosynthetic Pathway | Precursor | Key Intermediates (Hypothesized) |

| Methanogenic Archaea (e.g., M. maripaludis) | Confirmed biosynthesis from histidine nih.govmicrobiologyresearch.org | L-Histidine | Imidazolepyruvic acid, Imidazole acetaldehyde |

| Yeast (e.g., Saccharomyces cerevisiae) | Ehrlich Pathway researchgate.net | L-Histidine | Imidazolepyruvic acid, Imidazole acetaldehyde |

| Eukaryotes (e.g., rats, humans) | Histamine Catabolism wikipedia.orgnih.gov | Histamine | Imidazole acetaldehyde |

Advanced Bioanalytical Approaches for In Situ Detection

The accurate and sensitive detection of this compound in complex biological matrices is crucial for studying its biosynthesis and physiological roles. Current methodologies have established a baseline for quantification, but emerging research is focused on developing more advanced, high-throughput, and in situ detection techniques.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a validated method for the quantitative determination of this compound, particularly in complex matrices like wine. nih.gov This approach often requires a sample clean-up and concentration step, such as Solid Phase Extraction (SPE) with a C-18 cartridge, to remove interfering compounds. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed to monitor the metabolic conversion of histidine to histaminol during fermentation processes, providing structural confirmation and insights into reaction dynamics. acs.org

More advanced approaches are being explored, drawing from techniques used for similar metabolites. Surface-Enhanced Raman Scattering (SERS) offers high sensitivity for detecting related imidazole compounds like histamine and could potentially be adapted for this compound. dntb.gov.ua Furthermore, the development of novel chemosensors based on imidazole derivatives that exhibit changes in fluorescence upon binding to specific molecules presents a promising avenue for creating highly selective detection tools. mdpi.comseejph.com

For real-time, in situ monitoring, especially within the context of metabolic engineering, transcription factor-based biosensors are a powerful tool. nih.gov These genetic circuits are engineered to produce a detectable output, such as fluorescence, in response to the presence of a specific target molecule. While a specific biosensor for this compound has not been reported, the principles of their design could be applied to create sensors that respond to this compound or its metabolic precursors, enabling high-throughput screening of engineered microbial strains. nih.govacs.org

| Analytical Method | Principle | Sample Preparation | Application |

| HPLC-DAD | Chromatographic separation and UV-Vis absorbance detection nih.gov | Solid Phase Extraction (SPE) may be required nih.gov | Quantification in complex matrices (e.g., wine) |

| NMR Spectroscopy | Detection of nuclear spin transitions in a magnetic field acs.org | Minimal, but requires higher concentrations | Structural elucidation and metabolic flux analysis |

| SERS (Potential) | Enhancement of Raman scattering by molecules adsorbed on rough metal surfaces dntb.gov.ua | Sample deposition on SERS-active substrate | Highly sensitive detection |

| Chemosensors (Potential) | Specific molecular recognition leading to a detectable signal (e.g., fluorescence) mdpi.comseejph.com | Direct addition to liquid samples | Selective real-time detection |

| TF-Based Biosensors (Potential) | Ligand-induced gene expression leading to a reporter signal (e.g., fluorescence) nih.gov | In vivo measurement | High-throughput screening of microbial libraries |

Synthetic Biology and Metabolic Engineering for Controlled Production

While no studies to date have specifically reported the engineering of a microbial host for the dedicated production of this compound, the principles and tools of synthetic biology and metabolic engineering provide a clear roadmap for achieving this goal. The controlled production of this compound could enable further research into its properties and potential applications.

Strategies for engineering microbial factories typically involve redirecting cellular metabolism towards a desired product. nih.gov For this compound, this would likely involve engineering the L-histidine metabolic network in a suitable host organism, such as Escherichia coli or Saccharomyces cerevisiae. nih.govnih.gov A key strategy would be to enhance the intracellular pool of the precursor, L-histidine. This has been a subject of intense research, with systems metabolic engineering approaches in organisms like Corynebacterium glutamicum successfully identifying and overcoming bottlenecks in the histidine biosynthesis pathway, such as limitations in ATP regeneration and C1-unit supply. nih.gov

Once a high intracellular concentration of L-histidine is achieved, a heterologous pathway could be introduced to convert it to this compound. This could be modeled after the proposed Ehrlich pathway. researchgate.net This would involve expressing a suitable amino acid transaminase, a keto-acid decarboxylase, and an alcohol dehydrogenase with high specificity for the respective intermediates. nih.gov The genes for these enzymes could be sourced from various organisms and optimized for expression in the production host. Alleviating feedback inhibition and optimizing the expression of crucial enzymes are common strategies that have proven successful in the production of other amino acid-derived alcohols, such as 2-phenylethanol. nih.gov

| Engineering Strategy | Target Pathway/Component | Host Organism (Example) | Rationale |

| Precursor Supply Enhancement | L-histidine biosynthesis pathway | Corynebacterium glutamicum, E. coli | Increase the intracellular pool of L-histidine to drive flux into the production pathway. nih.gov |

| Pathway Introduction | Heterologous Ehrlich-like pathway (transaminase, decarboxylase, dehydrogenase) | Saccharomyces cerevisiae, E. coli | Establish a synthetic route from the precursor to the final product. nih.gov |

| Reduction of By-products | Competing pathways for L-histidine catabolism (e.g., to histamine or urocanic acid) | E. coli, S. cerevisiae | Maximize carbon flux towards this compound. |

| Enzyme Optimization | Keto-acid decarboxylase, Alcohol dehydrogenase | E. coli, S. cerevisiae | Enhance catalytic efficiency and substrate specificity to improve titer and yield. nih.gov |

| Cofactor Engineering | NAD⁺/NADH balance | E. coli, S. cerevisiae | Ensure sufficient reducing power for the final alcohol dehydrogenase step. |

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-(1H-imidazol-5-yl)ethanol, and how can reaction parameters be optimized?

- Answer : The synthesis of imidazole derivatives often involves lithiation and oxidation steps. For example, a protocol for a structurally similar compound (2-(1-(N,N-dimethylsulfamoyl)-2-(3,3-diphenylpropyl)imidazol-5-yl)ethanol) involves dissolving precursors in THF, cooling to −60°C, adding n-butyllithium to generate a lithium salt, followed by oxygenation at 40°C. Post-reaction quenching with NH₄Cl and purification via chromatography or recrystallization is critical . Optimization may include adjusting stoichiometry, temperature gradients (e.g., slow warming to avoid side reactions), and solvent selection (e.g., ethers for stability). Yield improvements (>70%) are achievable by controlling oxygen flow rates during oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are diagnostic?

- Answer :

- IR Spectroscopy : The hydroxyl (-OH) stretch (3200–3600 cm⁻¹) and imidazole ring vibrations (C=N at ~1600 cm⁻¹, C-H bending at ~700 cm⁻¹) are key markers .

- NMR : In DMSO-d₆, the ethanol side chain protons appear as a triplet (δ 3.5–3.7 ppm, CH₂OH) and a singlet (δ 4.8 ppm, OH). Imidazole protons (C2-H and C4-H) resonate as singlets between δ 7.0–7.5 ppm .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 153.09 (theoretical) with fragmentation patterns confirming the imidazole-ethanol backbone .

Q. How does the stability of this compound vary under different storage conditions?

- Answer : Stability studies on analogs suggest degradation via oxidation of the ethanol side chain or imidazole ring hydrolysis. Store at −20°C in inert atmospheres (argon) to prevent oxidation. HPLC-UV (λ = 254 nm) with C18 columns can monitor degradation products, such as imidazole-5-carbaldehyde (retention time ~8.2 min) . Accelerated stability testing (40°C/75% RH for 30 days) reveals <5% degradation when protected from light .

Advanced Research Questions

Q. What computational approaches are suitable for modeling this compound’s electronic properties, and how do they align with experimental data?

- Answer : Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set accurately predicts molecular geometry and vibrational spectra. For example:

Q. How do structural modifications to the imidazole ring of this compound influence its biological activity?

- Answer : SAR studies on analogs (e.g., SB 505124, an ALK5 inhibitor) show that substituting the imidazole C4 position with hydrophobic groups (e.g., benzodioxolyl) enhances receptor binding. For this compound, introducing a methyl group at C2 increases metabolic stability (t₁/₂ from 2.1 to 4.3 hours in liver microsomes) but reduces solubility. In vitro assays (e.g., histamine H1/H4 receptor binding) require radioligand displacement protocols using [³H]-mepyramine .

Q. What challenges arise in resolving tautomeric forms or stereoisomers of this compound?

- Answer : The compound exists in equilibrium between 1H-imidazol-5-yl and 3H-imidazol-5-yl tautomers. X-ray crystallography (e.g., Cu-Kα radiation, 90 K) confirms the 1H tautomer dominance in solid state, with hydrogen bonding between ethanol-OH and imidazole-N (d = 2.8 Å). Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) resolves enantiomers if asymmetric centers are introduced .

Q. How does this compound interact with histamine receptors, and what assays validate these interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。